4-[(3-Methoxyazetidin-1-yl)methyl]quinoline
Description
Properties
IUPAC Name |
4-[(3-methoxyazetidin-1-yl)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-12-9-16(10-12)8-11-6-7-15-14-5-3-2-4-13(11)14/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHLZFSLBDPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with methoxyazetidine. One common method includes the use of 2-chloroquinoline, which is reacted with 3-methoxyazetidine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like 1-pentanol under reflux conditions.
Industrial Production Methods
Industrial production of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Hydrogenation of the Quinoline Ring
The quinoline moiety undergoes selective hydrogenation under catalytic conditions. Cobalt-amido cooperative catalysts enable partial transfer hydrogenation to form 1,2-dihydroquinoline derivatives (Fig. 1A) .
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Conditions : H₃N·BH₃, Co catalyst, THF, 25°C.
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Regioselectivity : Controlled by cobalt-amido cooperation, favoring 1,2-dihydro products over tetrahydro derivatives .
Table 1 : Hydrogenation outcomes for quinoline derivatives
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Co-amido | 4-Methylquinoline | 1,2-Dihydroquinoline | 99 |
| Co-amido | 6-Methylquinoline | 1,2-Dihydroquinoline | 95 |
Functionalization at the Azetidine Nitrogen
The azetidine nitrogen participates in alkylation and acylation reactions. For example:
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Methylation : Reacts with CH₃I in DMF (K₂CO₃, 50°C) to yield N-methylated derivatives (Fig. 1B) .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylazetidine derivatives .
Ring-Opening Reactions of the Azetidine Moiety
The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:
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Acidic Hydrolysis : HCl (aq.) cleaves the azetidine ring to form a secondary amine and formaldehyde (Fig. 1C) .
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Base-Mediated Ring Expansion : Reaction with nitroquinones induces o-quinone ring expansion to form tropolone derivatives .
Table 2 : Azetidine ring-opening reactions
| Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| HCl (aq.), 80°C | - | Secondary amine + HCHO | 85 |
| Nitroquinone, K₂CO₃ | Tropolone derivative | 65 |
Electrophilic Substitution on the Quinoline Core
The electron-rich 4-position of quinoline directs electrophilic substitution:
Mechanistic Insight : The 3-methoxyazetidine-methyl group acts as an electron-donating substituent, activating the quinoline ring for electrophilic attack .
Oxidative Transformations
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C–H Activation : Co(III)-catalyzed reactions with alkynes enable direct functionalization of the quinoline core (Fig. 1D) .
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Oxidation of Methylene Linker : KMnO₄ oxidizes the methylene group to a ketone, forming 4-(3-methoxyazetidin-1-yl)carbonylquinoline .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
-
¹H NMR :
Thermal and Solvent Stability
Scientific Research Applications
4-[(3-Methoxyazetidin-1-yl)methyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxyazetidine moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Azetidine/Azetidinone Derivatives
Example Compound: 3-Chloro-4-(2-chloroquinolin-3-yl)phenylamine azetidin-2-one .
- Structural Differences: The target compound has a 3-methoxyazetidine, while this analog features an azetidin-2-one (lactam) ring. Chlorine substituents on the quinoline and phenylamine groups increase hydrophobicity.
- Key Findings :
Table 1: Comparison of Azetidine/Azetidinone Derivatives
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline | 3-Methoxyazetidine, methylene bridge | ~283.3* | Enhanced solubility, H-bond donor |
| 3-Chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one | Azetidin-2-one, Cl substituents | ~349.8 | Hydrophobic, rigid lactam ring |
*Calculated based on quinoline (129.16) + azetidine-methyl-methoxy (154.14).
Triazole/Tetrazole-Containing Quinolines
Example Compounds :
- 4-(1H-1,2,3-Triazol-1-yl)quinolines (e.g., 4-(4-(4-Hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline) .
- Tetrazole-substituted 4H-thiopyrano[2,3-b]quinolines .
- Structural Differences :
- Triazole/tetrazole rings introduce aromaticity and hydrogen-bonding capacity, acting as bioisosteres for carboxylic acids or amines.
- The target compound lacks heteroaromatic rings but retains a smaller azetidine moiety.
- Key Findings: Triazole-quinoline hybrids (e.g., compound 3a, MW 475.18) inhibit acetylcholinesterase with IC₅₀ values <1 µM, attributed to dual binding site interactions . Tetrazole substituents alter binding modes in the M2 ion channel, with methyl groups on quinoline reducing activity due to steric strain .
Table 2: Triazole/Tetrazole vs. Azetidine-Methyl Quinolines
| Compound | Substituent | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline | Azetidine-methyl | ~283.3 | Undisclosed (predicted CNS activity) |
| 4-(1H-1,2,3-Triazol-1-yl)quinoline (3a) | Triazole-indanone | 475.18 | Acetylcholinesterase inhibition |
| Tetrazole-thiopyranoquinoline | Tetrazole | ~350–400* | M2 channel modulation |
Pyrazoloquinolines and Pyridinyl Hybrids
Example Compounds :
- 4-Chloro-3-methyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline (SCH 43478) .
- 2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline .
- Structural Differences: Pyrazoloquinolines feature fused pyrazole rings, increasing planar rigidity. Pyridinyl hybrids (e.g., ) introduce basic nitrogen atoms for ionic interactions.
- Key Findings :
Piperazine and Heterocyclic Derivatives
Example Compound: 3-(3-(4-[(5-Methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline .
- Structural Differences :
- Piperazine rings introduce two nitrogen atoms, increasing solubility and conformational flexibility.
- Key Findings :
- Piperazine derivatives often exhibit improved pharmacokinetics due to enhanced water solubility and metabolic stability .
Biological Activity
4-[(3-Methoxyazetidin-1-yl)methyl]quinoline is a quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structural features suggest various mechanisms of action, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The compound features a quinoline core, which is well-known for its biological activity, linked to a methoxyazetidine moiety. This unique combination may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that quinoline derivatives often exhibit significant anticancer activity. For instance, compounds similar to 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. A study highlighted that certain quinoline derivatives demonstrated IC50 values ranging from to against cancer cell lines such as MCF-7 and HCT-116, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline | MCF-7 | TBD | Inhibition of tubulin polymerization |
| Combretastatin A-4 derivative | MCF-7 | 0.010 | Induces apoptosis |
| Other quinoline analogs | HCT-116 | 0.042 | Cell cycle arrest |
Antimicrobial Activity
Quinoline derivatives also exhibit antimicrobial properties. Compounds in this class have been reported to show activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.
The biological activities of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Interaction with DNA : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Recent studies have explored the structure-activity relationship (SAR) of quinoline derivatives, including those similar to 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline. For example, a study identified modifications that enhanced anticancer activity while reducing toxicity to normal cells .
Table 2: Structure-Activity Relationship Findings
| Modification | Activity Change | Observations |
|---|---|---|
| Methoxy substitution | Increased potency | Enhanced solubility and bioavailability |
| Azetidine moiety | Broadens spectrum | Improved interaction with biological targets |
Q & A
Q. Methodological Answer :
- Use Sonogashira or Buchwald-Hartwig coupling for C–N bond formation, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) to enhance yield .
- Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to stabilize intermediates .
- Monitor reaction progress via TLC/HPLC and purify via column chromatography with gradient elution (hexane/ethyl acetate) .
How can structural contradictions in crystallographic data for this compound be resolved?
Advanced Research Question
Discrepancies in crystallographic data (e.g., bond angles, unit cell parameters) may arise from polymorphism or solvate formation.
Q. Methodological Answer :
- Perform PXRD (powder X-ray diffraction) to identify polymorphic forms .
- Use SHELXT/SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and applying TWIN/BASF commands for twinned crystals .
- Validate hydrogen bonding networks via Hirshfeld surface analysis to distinguish between true structural variations and experimental artifacts .
What strategies are recommended for assessing the compound’s biological activity when in vitro and in vivo data conflict?
Advanced Research Question
Contradictions may arise from differences in assay conditions (e.g., cell lines, dosing regimens) or metabolic instability.
Q. Methodological Answer :
- Standardize assays : Use isogenic cell lines (e.g., HEK293 vs. HepG2) and control for serum protein binding .
- Conduct ADME studies : Evaluate metabolic stability in liver microsomes and plasma protein binding to clarify pharmacokinetic discrepancies .
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct interactions .
How can computational methods predict the compound’s binding affinity for understudied targets?
Basic Research Question
The compound’s azetidine and quinoline moieties suggest potential interactions with GPCRs or kinases.
Q. Methodological Answer :
- Perform molecular docking (AutoDock Vina, Glide) against homology models of targets like 5-HT₃ receptors or PI3K isoforms .
- Use MD simulations (GROMACS) to assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with the methoxy group .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Basic Research Question
Impurities from synthetic byproducts or degradation can skew biological data.
Q. Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at <0.1% levels .
- ¹H/¹³C NMR : Assign peaks for the azetidine’s N–CH₂–quinoline (δ ~3.8–4.2 ppm) and methoxy group (δ ~3.3 ppm) .
- Stability studies : Accelerate degradation under ICH guidelines (40°C/75% RH for 3 months) and monitor via DSC/TGA .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Research Question
Modifications to the azetidine or quinoline moieties may enhance target selectivity.
Q. Methodological Answer :
- Analog synthesis : Replace the methoxy group with ethoxy or halogens to evaluate electronic effects .
- Pharmacophore mapping : Identify critical interactions (e.g., azetidine’s nitrogen as a hydrogen bond acceptor) using Schrödinger’s Phase .
- In vitro profiling : Test analogs against a panel of 50+ kinases or GPCRs to establish selectivity indices .
Table 1: Key Spectroscopic Data for Structural Validation
What experimental designs mitigate off-target effects in cytotoxicity studies?
Advanced Research Question
False positives in cytotoxicity assays may arise from redox cycling or aggregation.
Q. Methodological Answer :
- Include antioxidant controls (e.g., catalase, NAC) to rule out ROS-mediated toxicity .
- Use dynamic light scattering (DLS) to detect compound aggregation at >50 µM .
- Validate hits in 3D spheroid models to mimic in vivo tissue complexity .
How can researchers address low solubility in aqueous assays?
Basic Research Question
The compound’s logP (~3.5) may limit solubility in physiological buffers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
